UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine
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Overview
Description
UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine is a UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-D-glucosamine in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an this compound(1-).
Scientific Research Applications
Synthesis and Probing:
Maxwell and Bronstein (2005) detailed an improved synthesis method for UDP-3-O-acyl-N-[3H-acetyl]glucosamine, a close analog of the molecule , highlighting its role in probing inhibitors of LpxC in gram-negative bacteria. The synthesis involves a modified procedure and provides full details of the synthesis and analysis of the product (Maxwell & Bronstein, 2005).
Role in Cell Wall Synthesis:
Milewski, Gabriel, and Olchowy (2006) emphasized the importance of D-Glucosamine as a building block in structural components of the fungal cell wall, namely chitin, chitosan, and mannoproteins. The paper provides a comprehensive overview of the enzymes catalyzing the pathway leading to UDP-GlcNAc in yeast cells, highlighting the molecule's significance in cell wall synthesis (Milewski et al., 2006).
Enzyme Mechanism and Drug Development:
Hernick and Fierke (2006) explored the molecular determinants of binding, specificity, and the catalytic mechanism of LpxC, an enzyme where UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine acts as a substrate. The insights from this research are critical for the development of potent and specific inhibitors of LpxC, thus contributing to antimicrobial agent research (Hernick & Fierke, 2006).
Properties
Molecular Formula |
C29H51N3O18P2 |
---|---|
Molecular Weight |
791.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-amino-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C29H51N3O18P2/c1-2-3-4-5-6-7-8-9-10-11-17(34)14-21(36)48-26-22(30)28(47-18(15-33)24(26)38)49-52(43,44)50-51(41,42)45-16-19-23(37)25(39)27(46-19)32-13-12-20(35)31-29(32)40/h12-13,17-19,22-28,33-34,37-39H,2-11,14-16,30H2,1H3,(H,41,42)(H,43,44)(H,31,35,40)/t17-,18-,19-,22-,23-,24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
ZFPNNOXCEDQJQS-SSVOXRMNSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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